Introduction: Unveiling the Potential of a Core Heterocyclic Scaffold
Introduction: Unveiling the Potential of a Core Heterocyclic Scaffold
An In-Depth Technical Guide to 5-Iodo-2-methylpyrimidine for Advanced Research
In the landscape of modern medicinal chemistry and drug development, pyrimidine-based structures are of paramount importance. As a fundamental component of nucleobases, the pyrimidine ring is a privileged scaffold, consistently found in a wide array of therapeutic agents with applications ranging from oncology to virology.[1][2][3][4] The strategic functionalization of this core allows for the fine-tuning of molecular properties, enabling precise interactions with biological targets. 5-Iodo-2-methylpyrimidine emerges as a key heterocyclic building block, offering a reactive handle for the construction of complex molecular architectures. The presence of an iodine atom at the 5-position provides a versatile site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.[5][6][7] This guide provides an in-depth technical overview of 5-Iodo-2-methylpyrimidine, including its chemical properties, a plausible synthetic approach, its reactivity profile, and its significant potential in the synthesis of novel bioactive compounds.
Chemical Structure and Physicochemical Properties
5-Iodo-2-methylpyrimidine is a substituted aromatic heterocycle. The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3. In this specific molecule, a methyl group is attached at the 2-position, and an iodine atom is at the 5-position.
| Property | Value | Source |
| IUPAC Name | 5-Iodo-2-methylpyrimidine | - |
| CAS Number | 1447606-27-0 | [8][9] |
| Molecular Formula | C₅H₅IN₂ | - |
| Molecular Weight | 220.01 g/mol | - |
| Monoisotopic Mass | 219.94975 Da | - |
| SMILES | CC1=NC=C(I)C=N1 | - |
| InChI Key | OXGGZGCUKUBTLA-UHFFFAOYSA-N | - |
Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in the literature for this specific isomer.
Synthesis and Purification: A Strategic Approach
Direct iodination of the 2-methylpyrimidine core at the C5 position can be challenging. The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution difficult without activating groups.[10][11] A more reliable and strategic synthesis would likely proceed through a Sandmeyer-type reaction from a readily available amino-substituted precursor.
Proposed Synthetic Pathway
A plausible and effective route to 5-Iodo-2-methylpyrimidine starts from the commercially available 2-Amino-5-nitropyrimidine. The synthesis involves a three-step sequence: reduction of the nitro group, diazotization of the resulting amine, and subsequent iodination.
Conceptual Experimental Protocol
Step 1: Synthesis of 5-Amino-2-methylpyrimidine (Reduction)
-
To a stirred solution of 2-methyl-5-nitropyrimidine in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-amino-2-methylpyrimidine.
Step 2 & 3: Synthesis of 5-Iodo-2-methylpyrimidine (Diazotization and Iodination)
-
Dissolve the crude 5-amino-2-methylpyrimidine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt in situ.
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-Iodo-2-methylpyrimidine.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
The two pyrimidine protons at the C4 and C6 positions would appear as a sharp singlet due to their chemical equivalence. The electron-withdrawing nature of the nitrogen atoms and the iodine would shift this signal downfield, likely in the range of δ 8.5-9.0 ppm .
-
The methyl protons at the C2 position would appear as a singlet further upfield, typically around δ 2.5-2.8 ppm .
-
-
¹³C NMR:
-
C4/C6: The equivalent carbons adjacent to the nitrogens are expected in the δ 155-160 ppm region.
-
C2: The carbon bearing the methyl group would likely appear in a similar region, around δ 160-165 ppm .
-
C5: The carbon atom bonded to the iodine will be significantly shifted upfield due to the heavy atom effect and is predicted to be in the δ 90-100 ppm range.
-
-CH₃: The methyl carbon signal is expected around δ 20-25 ppm .
-
-
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ would be observed at m/z = 220 .
-
A characteristic fragmentation pattern would likely involve the loss of an iodine atom, leading to a fragment at m/z = 93.
-
Chemical Reactivity and Synthetic Utility
The primary utility of 5-Iodo-2-methylpyrimidine in synthetic chemistry stems from the reactivity of the carbon-iodine bond. Iodopyrimidines are highly effective substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates the rate-determining oxidative addition step.[6] This makes the compound an excellent precursor for introducing the 2-methylpyrimidin-5-yl moiety into a target molecule.
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form bi-aryl or aryl-heteroaryl structures.[5]
-
Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-2-methylpyrimidine derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.
-
Heck Coupling: Reaction with alkenes.
-
Stille Coupling: Reaction with organostannanes.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 5-Iodo-2-methylpyrimidine with a generic arylboronic acid.
-
To a reaction vessel, add 5-Iodo-2-methylpyrimidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically sodium carbonate (2.0 eq.) or potassium phosphate (3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DMF, and water.
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired bi-aryl product.
Applications in Drug Discovery
The pyrimidine scaffold is a cornerstone of numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other aromatic systems make it a highly valuable core in drug design.[1][12] 5-Iodo-2-methylpyrimidine serves as a crucial intermediate for the synthesis of novel analogues of established drugs or for the exploration of new chemical space. Its application allows for the systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Examples of therapeutic areas where pyrimidine-based drugs are prevalent include:
-
Oncology: As kinase inhibitors (e.g., Imatinib, which contains a pyridine and pyrimidine moiety).
-
Antivirals: As nucleoside analogues that disrupt viral replication (e.g., Zidovudine).[13]
-
Antibiotics: (e.g., Trimethoprim).
-
Anti-inflammatory and CNS agents. [1]
The use of 5-Iodo-2-methylpyrimidine enables researchers to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 5-Iodo-2-methylpyrimidine (CAS 1447606-27-0) is not widely available. However, based on analogous compounds such as other iodo-aromatics and halopyrimidines, the following precautions are recommended:[14][15]
-
Health Hazards: Assumed to be harmful if swallowed, and may cause skin and serious eye irritation. May also cause respiratory irritation. Handle with care to avoid inhalation of dust or contact with skin and eyes.[14]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[16]
Conclusion
5-Iodo-2-methylpyrimidine is a valuable and reactive building block for synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is sparse in the literature, its chemical properties and reactivity can be confidently inferred from well-established principles of heterocyclic chemistry. Its primary utility lies in its role as a substrate in transition metal-catalyzed cross-coupling reactions, providing a robust and efficient means to incorporate the 2-methylpyrimidine scaffold into complex molecules. For researchers in drug discovery, this compound represents a key tool for the synthesis of novel compounds with the potential for significant biological activity.
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